molecular formula C14H16F3N3O2 B11665673 2-(Morpholin-4-YL)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide

2-(Morpholin-4-YL)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide

Cat. No.: B11665673
M. Wt: 315.29 g/mol
InChI Key: GCSFEZHXVDOLLJ-GIJQJNRQSA-N
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Description

2-(Morpholin-4-YL)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring, a trifluoromethyl group, and a hydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves the reaction of morpholine with a suitable hydrazide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-YL)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Morpholin-4-YL)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-YL)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Morpholin-4-yl)ethyl]({[4-(trifluoromethyl)phenyl]methyl})amine
  • **5-[[4-[[Morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile

Uniqueness

2-(Morpholin-4-YL)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide stands out due to its unique combination of a morpholine ring, a trifluoromethyl group, and a hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16F3N3O2

Molecular Weight

315.29 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)12-4-2-1-3-11(12)9-18-19-13(21)10-20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,19,21)/b18-9+

InChI Key

GCSFEZHXVDOLLJ-GIJQJNRQSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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